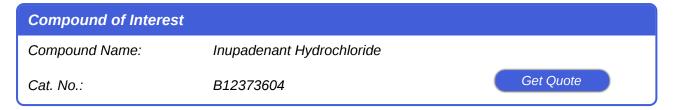


Application Notes and Protocols for Inupadenant Hydrochloride Solubility and Formulation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Inupadenant hydrochloride is a potent and selective antagonist of the adenosine A2A receptor (A2AR), being investigated for its potential in cancer immunotherapy.[1][2][3][4][5] As with many small molecule drug candidates, understanding its solubility and developing appropriate formulations are critical early steps in preclinical and clinical development.[6][7] Poor aqueous solubility can hinder absorption and lead to variable exposures in non-clinical and clinical studies.[6][8] These application notes provide a summary of known solubility data for Inupadenant Hydrochloride and detailed protocols for determining its solubility and developing preclinical formulations.

Inupadenant Hydrochloride: Quantitative Solubility Data

Inupadenant Hydrochloride is known to be poorly soluble in aqueous solutions, a common challenge for many new chemical entities.[6] The following table summarizes the available quantitative data on its solubility in various solvent systems. It is important to note that for some formulations, the exact saturation point was not determined, and the values represent the concentration at which a clear solution was achieved.



Solvent System	Solubility	Observations
DMSO	25 mg/mL (41.35 mM)	Ultrasonic treatment may be needed. Hygroscopic nature of DMSO can impact solubility.
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.13 mM)	Clear solution was achieved; saturation point is not known.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.22 mg/mL (3.67 mM)	Clear solution was achieved; saturation point is not known.
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.22 mg/mL (3.67 mM)	Clear solution was achieved; saturation point is not known.

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

This protocol details the traditional shake-flask method to determine the thermodynamic equilibrium solubility of **Inupadenant Hydrochloride**. This method is considered the gold standard for solubility measurement.[9][10]

Materials:

- Inupadenant Hydrochloride (solid powder)
- Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- · Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 μm)



- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of Inupadenant Hydrochloride powder to a glass vial containing a known volume of the selected buffer. The presence of undissolved solid is essential to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
- · Equilibration:
 - Place the vials on an orbital shaker set to a constant speed and temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant using a pipette.
 - Filter the aliquot through a 0.22 μm syringe filter to remove any undissolved particles.
- Analysis:
 - Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.



- Quantify the concentration of Inupadenant Hydrochloride in the diluted sample using a validated HPLC method.
- Data Analysis:
 - Calculate the solubility of Inupadenant Hydrochloride in the selected buffer based on the measured concentration and the dilution factor.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol describes a high-throughput method for determining the kinetic solubility of **Inupadenant Hydrochloride**, which is particularly useful for early drug discovery screening. [11][12]

Materials:

- Inupadenant Hydrochloride stock solution in DMSO (e.g., 10 mM)
- Aqueous buffer (e.g., PBS, pH 7.4)
- 96-well microplates (UV-transparent for direct UV assay)
- Automated liquid handler or multichannel pipettes
- Plate shaker
- Plate reader (nephelometer or UV-spectrophotometer)
- For direct UV assay: 96-well filter plates

Procedure:

- Compound Addition:
 - \circ Using an automated liquid handler or multichannel pipette, add a small volume (e.g., 1-5 μ L) of the **Inupadenant Hydrochloride** DMSO stock solution to the wells of a 96-well plate.
- · Buffer Addition and Mixing:



- Add the aqueous buffer to each well to achieve the desired final compound concentrations.
- Seal the plate and mix the contents thoroughly on a plate shaker for a defined period (e.g.,
 1-2 hours) at a controlled temperature.
- Detection (choose one of the following methods):
 - Nephelometry:
 - Measure the light scattering of the solutions in each well using a nephelometer. An
 increase in light scattering indicates the presence of precipitated compound.
 - The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls.
 - Direct UV Spectroscopy:
 - If using filter plates, centrifuge the plate to separate the precipitated solid.
 - Transfer the filtrate to a UV-transparent 96-well plate.
 - Measure the UV absorbance at the wavelength of maximum absorbance for Inupadenant Hydrochloride.
 - Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve. The highest concentration that remains in solution is considered the kinetic solubility.

Protocol 3: Preclinical Formulation Development for Oral Administration

Given the poor aqueous solubility of **Inupadenant Hydrochloride**, this protocol outlines a systematic approach to developing a suitable formulation for preclinical oral administration. The goal is to enhance solubility and achieve adequate exposure in animal studies.[6][13]

1. Initial Excipient Screening:



- Assess the solubility of Inupadenant Hydrochloride in a range of individual pharmaceutically acceptable excipients, including:
 - Co-solvents: Polyethylene glycol (PEG) 300, PEG 400, Propylene glycol, Dimethyl sulfoxide (DMSO).
 - Surfactants: Tween 80, Cremophor EL.
 - Complexing agents: β-cyclodextrins (e.g., SBE-β-CD).
 - · Lipids: Corn oil, Sesame oil.
- 2. Formulation Prototyping:
- Based on the initial screening, develop several prototype formulations by combining different excipients. Common starting points include:
 - Co-solvent/surfactant systems: e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45%
 Saline.
 - Cyclodextrin-based systems: e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline).
 - Lipid-based systems: e.g., 10% DMSO, 90% Corn Oil.
- 3. Formulation Preparation and Characterization:
- For each prototype formulation:
 - Prepare the vehicle by mixing the excipients in the specified ratios.
 - Add Inupadenant Hydrochloride to the vehicle and facilitate dissolution using methods such as vortexing, sonication, or gentle heating.
 - Visually inspect the formulation for clarity, precipitation, and phase separation.
 - Determine the maximum achievable concentration of Inupadenant Hydrochloride in each formulation.



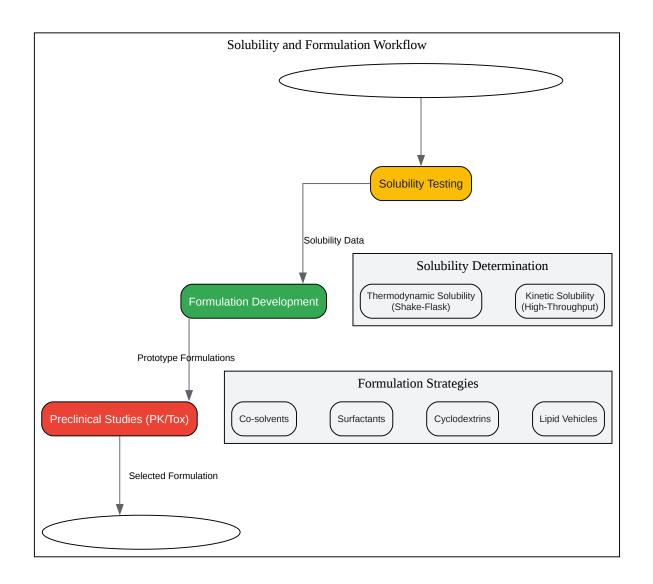




- 4. In Vitro Assessment (Optional but Recommended):
- Perform in vitro dissolution or precipitation studies to assess the stability of the formulation upon dilution in simulated gastric or intestinal fluids.
- 5. In Vivo Tolerability and Pharmacokinetic Studies:
- Select the most promising formulations for in vivo studies in the target preclinical species.
- Initially, conduct a dose-ranging tolerability study to ensure the formulation is well-tolerated at the intended dose volume.
- Proceed with pharmacokinetic (PK) studies to determine the oral bioavailability and exposure achieved with each formulation.

Visualizations





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Caption: Workflow for solubility testing and formulation development.





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Caption: Inupadenant's mechanism of action in the adenosine signaling pathway.

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